N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester typically involves the protection of the amino group of L-tyrosine followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the design of prodrugs.
Industry: It is employed in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C17H25NO5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H25NO5/c1-6-22-13-9-7-12(8-10-13)11-14(15(19)21-5)18-16(20)23-17(2,3)4/h7-10,14H,6,11H2,1-5H3,(H,18,20)/t14-/m0/s1 |
InChI Key |
VGKSLUCEBDAQDR-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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